

# Application Notes and Protocols: Synthesis of 2-Hydroxyanthraquinone from Phthalic Anhydride

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## Compound of Interest

Compound Name: 2-Hydroxyanthraquinone

Cat. No.: B1200814

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These application notes provide detailed protocols for the synthesis of **2-hydroxyanthraquinone**, a valuable intermediate in the manufacturing of dyes and pharmaceuticals, starting from phthalic anhydride. Two primary synthetic routes are presented: a Friedel-Crafts acylation pathway involving an anisole intermediate, and a classical approach through the sulfonation of anthraquinone.

## Route 1: Friedel-Crafts Acylation of Anisole followed by Cyclization and Demethylation

This modern approach offers a regioselective synthesis of **2-hydroxyanthraquinone**. The synthesis proceeds in three main steps:

- **Friedel-Crafts Acylation:** Phthalic anhydride undergoes a Friedel-Crafts acylation with anisole in the presence of a Lewis acid catalyst to produce 2-(4-methoxybenzoyl)benzoic acid.
- **Cyclization:** The resulting 2-(4-methoxybenzoyl)benzoic acid is cyclized using a strong acid to form 2-methoxyanthraquinone.
- **Demethylation:** The methoxy group of 2-methoxyanthraquinone is cleaved to yield the final product, **2-hydroxyanthraquinone**.

## Experimental Protocols

### Step 1: Synthesis of 2-(4-methoxybenzoyl)benzoic acid

- Materials:
  - Phthalic anhydride: 14.8 g (0.1 mol)
  - Anisole: 10.8 g (0.1 mol)
  - Anhydrous aluminum chloride ( $\text{AlCl}_3$ ): 29.3 g (0.22 mol)
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ): 200 mL
  - 1 M Hydrochloric acid ( $\text{HCl}$ )
  - Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL).
  - Cool the suspension to 0 °C in an ice bath.
  - In a separate beaker, dissolve phthalic anhydride (14.8 g) and anisole (10.8 g) in dichloromethane (100 mL).
  - Add the solution from the beaker to the dropping funnel and add it dropwise to the  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the temperature at 0 °C.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
  - Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated  $\text{HCl}$ .

- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with 1 M HCl (100 mL), followed by saturated NaHCO<sub>3</sub> solution (100 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to yield crude 2-(4-methoxybenzoyl)benzoic acid.
- Recrystallize the crude product from ethanol/water to obtain pure 2-(4-methoxybenzoyl)benzoic acid.

#### Step 2: Synthesis of 2-methoxyanthraquinone

- Materials:
  - 2-(4-methoxybenzoyl)benzoic acid: 25.6 g (0.1 mol)
  - Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>): 150 mL
- Procedure:
  - In a 250 mL beaker, carefully add 2-(4-methoxybenzoyl)benzoic acid (25.6 g) to concentrated sulfuric acid (150 mL) with stirring.
  - Heat the mixture to 100 °C in an oil bath and maintain this temperature for 2 hours.
  - Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.
  - The precipitate of 2-methoxyanthraquinone is collected by vacuum filtration.
  - Wash the solid with copious amounts of water until the filtrate is neutral.
  - Dry the product in a vacuum oven at 60 °C.

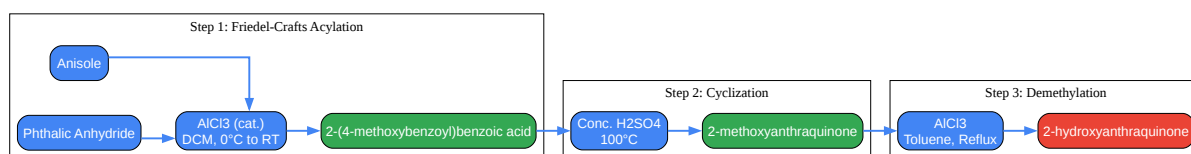
#### Step 3: Synthesis of **2-hydroxyanthraquinone**

- Materials:
  - 2-methoxyanthraquinone: 23.8 g (0.1 mol)
  - Anhydrous aluminum chloride ( $\text{AlCl}_3$ ): 40 g (0.3 mol)
  - Toluene: 200 mL
  - 1 M Hydrochloric acid (HCl)
- Procedure:
  - In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methoxyanthraquinone (23.8 g) and anhydrous aluminum chloride (40 g) in toluene (200 mL).
  - Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
  - Cool the reaction mixture to room temperature and slowly add 1 M HCl (200 mL).
  - The precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
  - Recrystallize the crude product from ethanol to yield pure **2-hydroxyanthraquinone**.

## Quantitative Data Summary

Step	Product	Starting Materials	Molar Ratio	Reaction Time (h)	Temperature (°C)	Yield (%)
1	2-(4-methoxybenzoyl)benzoic acid	Phthalic anhydride, Anisole, AlCl <sub>3</sub>	1 : 1 : 2.2	12	0 to RT	~85
2	2-methoxyanthraquinone	2-(4-methoxybenzoyl)benzoic acid, H <sub>2</sub> SO <sub>4</sub>	-	2	100	~95
3	2-hydroxyanthraquinone	2-methoxyanthraquinone, AlCl <sub>3</sub>	1 : 3	4	110	~90

## Diagrams



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Caption: Workflow for the synthesis of **2-hydroxyanthraquinone** via the Friedel-Crafts acylation route.

## Route 2: Sulfonation of Anthraquinone and Subsequent Alkali Fusion

This classical industrial method involves the initial synthesis of anthraquinone, followed by sulfonation at the 2-position and subsequent nucleophilic substitution with hydroxide.

- Anthraquinone Synthesis: Phthalic anhydride is reacted with benzene to form 2-benzoylbenzoic acid, which is then cyclized to anthraquinone.
- Sulfonation: Anthraquinone is sulfonated using fuming sulfuric acid (oleum) to yield anthraquinone-2-sulfonic acid.
- Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is fused with sodium hydroxide at high temperatures to produce **2-hydroxyanthraquinone**.

## Experimental Protocols

### Step 1a: Synthesis of 2-benzoylbenzoic acid

- Materials:
  - Phthalic anhydride: 148 g (1.0 mol)
  - Benzene: 780 mL (8.8 mol)
  - Anhydrous aluminum chloride ( $\text{AlCl}_3$ ): 300 g (2.25 mol)
  - Concentrated hydrochloric acid (HCl)
  - 10% Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Procedure:
  - In a 2 L three-necked flask, suspend anhydrous  $\text{AlCl}_3$  (300 g) in benzene (780 mL).
  - Add phthalic anhydride (148 g) portion-wise with stirring.
  - Heat the mixture under reflux for 3 hours. Hydrogen chloride gas will be evolved.

- Cool the reaction mixture and carefully pour it onto a mixture of 1 kg of ice and 200 mL of concentrated HCl.
- Steam distill the mixture to remove excess benzene.
- Filter the hot solution to remove insoluble impurities.
- Cool the filtrate to precipitate crude 2-benzoylbenzoic acid.
- Purify by dissolving the crude product in 10%  $\text{Na}_2\text{CO}_3$  solution, treating with activated charcoal, filtering, and re-precipitating with HCl.

#### Step 1b: Synthesis of Anthraquinone

- Materials:
  - 2-benzoylbenzoic acid: 226 g (1.0 mol)
  - Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ): 1 L
- Procedure:
  - Dissolve 2-benzoylbenzoic acid (226 g) in concentrated  $\text{H}_2\text{SO}_4$  (1 L).
  - Heat the solution to 120-130 °C for 2 hours.
  - Cool the mixture and pour it carefully onto 5 L of ice water.
  - Filter the precipitated anthraquinone, wash thoroughly with water until neutral, and dry.

#### Step 2: Synthesis of Sodium Anthraquinone-2-sulfonate

- Materials:
  - Anthraquinone: 208 g (1.0 mol)
  - 20% Oleum (fuming sulfuric acid): 400 mL
  - Sodium chloride (NaCl)

- Procedure:
  - In a sulfonating pot, heat 20% oleum (400 mL) to 120 °C.
  - Add anthraquinone (208 g) in portions over 1 hour, maintaining the temperature at 120-125 °C.
  - After the addition is complete, continue heating at 125 °C for 4 hours.
  - Cool the reaction mixture to 80 °C and carefully add it to 2 L of water.
  - Boil the diluted solution and add sodium chloride until the product precipitates.
  - Filter the hot solution to collect the sodium anthraquinone-2-sulfonate. Wash with a small amount of cold brine and dry.

### Step 3: Synthesis of **2-hydroxyanthraquinone**

- Materials:
  - Sodium anthraquinone-2-sulfonate: 310 g (1.0 mol)
  - Sodium hydroxide (NaOH): 600 g
  - Potassium chlorate (KClO<sub>3</sub>): 30 g
  - Water: 300 mL
  - Dilute sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Procedure:
  - In a high-temperature autoclave, prepare a melt of sodium hydroxide (600 g) and potassium chlorate (30 g) in water (300 mL).
  - Heat the mixture to 200 °C.
  - Add sodium anthraquinone-2-sulfonate (310 g) in small portions with vigorous stirring.

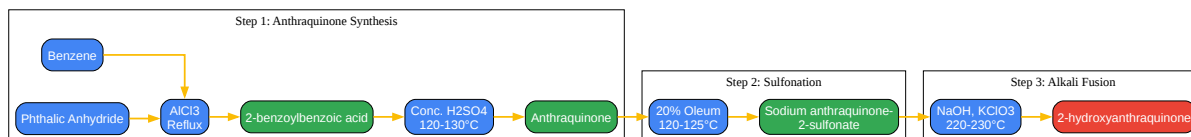


- After the addition, raise the temperature to 220-230 °C and maintain for 6 hours.
- Cool the melt and dissolve it in 5 L of hot water.
- Acidify the solution with dilute sulfuric acid to precipitate the crude **2-hydroxyanthraquinone**.
- Filter the precipitate, wash with hot water, and recrystallize from ethanol.

## Quantitative Data Summary

Step	Product	Starting Materials	Molar Ratio	Reaction Time (h)	Temperature (°C)	Yield (%)
1a	2-benzoylbenzoic acid	Phthalic anhydride, Benzene, AlCl <sub>3</sub>	1 : 8.8 : 2.25	3	Reflux	~90
1b	Anthraquinone	2-benzoylbenzoic acid, H <sub>2</sub> SO <sub>4</sub>	-	2	120-130	~95
2	Sodium anthraquinone-2-sulfonate	Anthraquinone, 20% Oleum	-	4	120-125	~80
3	2-hydroxyanthraquinone	Sodium anthraquinone-2-sulfonate, NaOH	1 : 15	6	220-230	~75

## Diagrams



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Caption: Workflow for the synthesis of **2-hydroxyanthraquinone** via the sulfonation route.

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